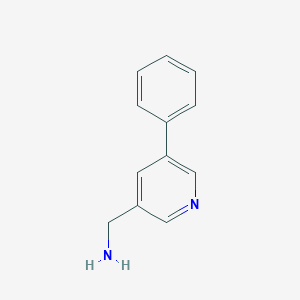

(5-Phenylpyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-phenylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZDYYSMCSCHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597875 | |

| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103921-71-7 | |

| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenylpyridin 3 Yl Methanamine and Its Derivatives

Strategies for Constructing the 5-Phenylpyridine Core

The foundational step in synthesizing the target compound is the formation of the 5-phenylpyridine structure. This can be approached by either starting with a pre-functionalized pyridine (B92270) and introducing the phenyl group or by constructing the substituted pyridine ring from acyclic precursors.

Precursor Synthesis: Approaches to 3-Nitro-5-phenylpyridine (B56655) through Nitration of 5-Phenylpyridine

A common and vital intermediate for the synthesis of (5-Phenylpyridin-3-yl)methanamine is 3-nitro-5-phenylpyridine. The direct nitration of 5-phenylpyridine is one route to this precursor. However, the strong electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, making nitration challenging.

Direct nitration, often employing a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), tends to result in moderate yields, typically between 40-50%. This method is also hampered by a lack of regioselectivity, leading to the formation of unwanted byproducts such as di-nitrated species. More sophisticated methods have been developed to overcome these limitations. One such method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine (B142982) via a Current time information in Bangalore, IN.tandfonline.com sigmatropic shift.

Alternative strategies that build the ring system with the substituents already in place are often more efficient. These include [3+3] cyclization reactions and Diels-Alder-type ring transformations using precursors like nitropyrimidine and enamines, which can offer higher regioselectivity and yields. acs.org For instance, a [3+3] cyclization mechanism involving an N-silyl-1-azaallyl anion and β-nitrostyrene proceeds through a highly regioselective transition state. Another approach is the directed metalation of 5-phenylpyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching with a nitro source, which can achieve yields of 60-65% but requires stringent cryogenic conditions.

Phenylation and Alkylation Routes for Pyridine Ring Systems

Constructing the 5-phenylpyridine core can also be achieved through phenylation or alkylation of simpler pyridine derivatives. Classical Friedel-Crafts reactions are generally ineffective for pyridine as they typically lead to N-alkylation at the basic nitrogen atom rather than C-alkylation on the ring. Electrophilic substitution, when it does occur, preferentially happens at the electron-rich 3-position.

Modern C-H functionalization techniques provide more direct and selective routes. Palladium-catalyzed ortho-alkylation of pyridine N-oxides and various methods for para-alkylation have been developed. For achieving substitution at specific positions, chemists may employ blocking groups to direct the reaction. For example, a maleate-derived blocking group can be used to achieve Minisci-type decarboxylative alkylation specifically at the C-4 position.

Cross-Coupling Reactions for Pyridine Functionalization (e.g., Suzuki and Stille Couplings)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the carbon-carbon bond between the pyridine ring and the phenyl group. The Suzuki-Miyaura and Stille couplings are prominently used for this purpose.

The Suzuki-Miyaura coupling is widely favored due to its mild reaction conditions, high functional group tolerance, and the use of commercially available and less toxic boronic acids. This reaction typically involves coupling a halopyridine, such as 3-bromo-5-nitropyridine, with phenylboronic acid in the presence of a palladium catalyst and a base. gre.ac.uk The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield. For instance, high yields of diarylpyridines have been achieved using palladium acetate (B1210297) (Pd(OAc)₂) with various phosphine (B1218219) ligands and bases like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄). rsc.orgresearchgate.net Ligand-free Suzuki reactions in aqueous media have also been developed, offering a more environmentally benign approach. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling for Phenylpyridine Synthesis

| Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂ / N2Phos | K₃PO₄·H₂O | Toluene/Water | 86% | rsc.org |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | Water/DMF | 85% | beilstein-journals.org |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 96% | beilstein-journals.org |

| 2-Bromo-3-nitro-6-methyl-pyridine | Benzofuran-2-phenyl boronic acid | Pd-PEPPSI-iPent | K₂CO₃ | Dioxane/Water | 86% | rsc.org |

The Stille coupling utilizes organotin compounds (organostannanes) as the coupling partner for the halopyridine. While it is a highly effective reaction, its application can be limited by the toxicity of the organotin reagents and often requires harsher reaction conditions, such as prolonged heating in solvents like toluene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the halopyridine to the palladium catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product. wikipedia.org Despite its drawbacks, the Stille reaction remains a valuable method, particularly when Suzuki coupling is not amenable. nih.gov

Aminomethylation Strategies for Pyridine Derivatives

Once the 5-phenylpyridine core is established, the next phase is the introduction of the aminomethyl (-CH₂NH₂) group at the 3-position. This is typically achieved through the reduction of a suitable precursor functional group, such as a nitro or a cyano group.

Reduction of Nitro-Substituted Precursors to Amines (e.g., Hydrogenation with Palladium Catalysis)

The nitro group of the 3-nitro-5-phenylpyridine intermediate serves as a valuable precursor to the amine. This transformation is most commonly accomplished via catalytic hydrogenation. The standard procedure involves reacting 3-nitro-5-phenylpyridine with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This reaction efficiently and selectively reduces the nitro group to an amino group (-NH₂), yielding 5-phenylpyridin-3-amine (B1332959). This amine is a key intermediate that can then be converted to the final methanamine product. Other reducing agents can also be employed for this transformation. nbinno.com

Conversion of Pyridinecarbonitriles to Pyridylmethanamines via Selective Hydrogenation

An alternative and direct route to the aminomethyl group involves the selective hydrogenation of a pyridinecarbonitrile. The key intermediate for this pathway is 5-phenylpyridine-3-carbonitrile (B162058) . This nitrile can be synthesized from the corresponding 5-phenylpyridin-3-amine (obtained from the nitro reduction as described in 2.2.1) via the Sandmeyer reaction.

Once the 5-phenylpyridine-3-carbonitrile is obtained, it can be reduced to (5-Phenylpyridin-3-yl)methanamine. The selective catalytic hydrogenation of the carbon-nitrogen triple bond of the nitrile group is a well-established method. This is often carried out using catalysts like Raney-nickel under hydrogen pressure. google.com It is crucial to control the reaction conditions, such as solvent, temperature, pressure, and pH, to prevent over-reduction or the formation of side products. For example, the hydrogenation of 3-cyanopyridine (B1664610) to produce the corresponding aldehyde can be achieved with Raney-nickel in an aqueous carboxylic acid medium, which poisons the catalyst to suppress the formation of the amine. google.comgoogle.com For the complete reduction to the primary amine, different conditions are required.

Table 2: Catalytic Systems for Hydrogenation of Nitriles and Pyridines

| Substrate | Product | Catalyst | Conditions | Notes | Reference |

|---|---|---|---|---|---|

| 3-Cyanopyridine | 3-Pyridinaldehyde | Raney-Nickel | H₂ (1 bar), Acetic Acid, Water | Strong acids suppress side products. | google.com |

| 3-Cyanopyridine | Nicotinamide | MnO₂ | Water, 100-150°C | Eco-friendly hydration process. | researchgate.net |

| Functionalized Pyridines | Functionalized Piperidines | Rh₂O₃ | H₂ (5 bar), TFE, 40°C | Mild conditions for reducing the pyridine ring. | rsc.org |

| Ketones | Alcohols | Ruthenium Complexes | Isopropanol, Base | Transfer hydrogenation. | acs.org |

Subject: Generate English Article focusing solely on the chemical Compound “(5-Phenylpyridin-3-yl)methanamine” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.2.3. Amination Reactions through Mesylation of Carboranylmethanols nih.gov 2.3. Derivatization and Functional Group Interconversions of (5-Phenylpyridin-3-yl)methanamine 2.3.1. Chemical Transformations of the Primary Amine Moiety 2.3.2. Introduction of Diverse Side Chains for Structure-Activity Relationship Investigations soton.ac.ukresearchgate.netmdpi.comyoutube.comsci-hub.seacs.org 2.3.3. Heterocycle-Replacing Strategies in Derivative Synthesis mdpi.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactivity and Advanced Derivatization Studies of 5 Phenylpyridin 3 Yl Methanamine

Intrinsic Reactivity of the Pyridine (B92270) Ring System and Phenyl Substituent

The reactivity of (5-Phenylpyridin-3-yl)methanamine is fundamentally governed by the electronic characteristics of its two aromatic systems: the pyridine ring and the phenyl substituent.

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. wikipedia.org This inherent electron deficiency makes the pyridine ring generally resistant to electrophilic aromatic substitution, a characteristic it shares with other electron-poor aromatics like nitrobenzene. wikipedia.orguomustansiriyah.edu.iq When such reactions do occur, they typically require harsh conditions and proceed with substitution mainly at the C-3 position (meta to the nitrogen). uomustansiriyah.edu.iq However, in (5-Phenylpyridin-3-yl)methanamine, the 3 and 5 positions are already substituted. The presence of the aminomethyl and phenyl groups influences the ring's reactivity. The aminomethyl group, being weakly activating, and the phenyl group can modulate the electron density, but the overarching electron-deficient nature of the pyridine core remains dominant.

Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). wikipedia.orguomustansiriyah.edu.iq This reactivity can be exploited for further functionalization. Activation of the pyridine ring, for instance by N-oxidation to form a pyridine N-oxide, significantly enhances its reactivity towards both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. wikipedia.orgresearchgate.net

The phenyl substituent at the 5-position behaves like a typical benzene (B151609) ring and can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. minia.edu.egvulcanchem.com The directing influence of the pyridine ring on the phenyl group is generally weak, meaning substitution patterns on the phenyl ring will be primarily governed by the standard rules of electrophilic substitution on monosubstituted benzenes.

Reactivity of the Methanamine Functional Group in Complex Chemical Environments

The methanamine group (-CH₂NH₂) is a primary amine and, as such, is a key site for chemical derivatization. wikipedia.org The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. chemguide.co.uk This allows it to readily participate in a wide array of chemical transformations.

Common reactions involving the methanamine group include:

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form stable amide bonds. smolecule.comchemistrysteps.com This reaction is fundamental in medicinal chemistry for modifying the biological activity of parent compounds. smolecule.com

Alkylation: The amine can be alkylated by reacting with alkyl halides, introducing various substituents onto the nitrogen atom and potentially altering the compound's steric and electronic properties. smolecule.com

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. nih.govijcrt.org These derivatives are important intermediates and are themselves a class of compounds with significant applications in coordination chemistry and materials science. nih.govnih.gov

Nucleophilic Substitution: The amine group itself can act as a nucleophile, reacting with various electrophiles. smolecule.com

The reactivity of this group makes (5-Phenylpyridin-3-yl)methanamine a versatile building block for creating libraries of more complex molecules for various research applications, including drug discovery. smolecule.com

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide | Forms stable derivatives; common in drug development. smolecule.comlibretexts.org |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Modifies steric and electronic properties. smolecule.com |

| Schiff Base Condensation | Aldehyde (R-CHO) | Imine (Schiff Base) | Creates versatile ligands for metal complexation. nih.govscirp.org |

| Reaction with Epoxides | Glycidyl Ether | Amino Alcohol | Ring-opening reaction to form new linkages. ontosight.ai |

Coordination Chemistry and Metal Complex Formation

The presence of both a pyridine nitrogen and an amine nitrogen allows (5-Phenylpyridin-3-yl)methanamine and its derivatives to act as ligands, binding to metal ions to form coordination complexes. unipd.itresearchgate.net

Design and Synthesis of Ligands for Transition Metal Complexation

(5-Phenylpyridin-3-yl)methanamine can serve as a foundational scaffold for designing more elaborate ligands. The primary amine offers a convenient handle for synthetic modification. For example, reaction with aldehydes or ketones produces Schiff base ligands, where the resulting imine nitrogen, along with the pyridine nitrogen, can form a chelate ring with a metal center. nih.govijcrt.org These bidentate (two-donor) or potentially polydentate (multiple-donor) ligands are crucial in coordination chemistry for stabilizing transition metal ions in various oxidation states. unipd.itresearchgate.net The design can be tailored by choosing specific carbonyl compounds to control the steric and electronic environment around the metal ion in the final complex. unipd.it

| Precursor Amine | Reagent | Reaction Type | Resulting Ligand Type | Reference |

|---|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | Condensation | Schiff Base (Imine) | nih.gov |

| Primary Amine | Succinyl Chloride | Acylation | Bidentate Amide Ligand | impactfactor.org |

| Phosphino-ketone | Deprotonation | Acid-Base | P,O-chelating phosphino-enolate | ifpenergiesnouvelles.fr |

| Pyridine | Acetylenedicarboxylic acid | Addition | Zwitterionic Ligand | rsc.org |

Reactivity of (5-Phenylpyridin-3-yl)methanamine within Metal Coordination Spheres

Once a ligand is bound to a metal center, its reactivity can be significantly altered compared to the free, uncoordinated molecule. acs.org The metal ion can act as a "super acid," polarizing the ligand and making it more susceptible to certain reactions. acs.org For instance, the acidity of protons on a coordinated ligand can be enhanced, facilitating deprotonation reactions. ifpenergiesnouvelles.fr

Furthermore, the metal can serve as a template, holding reactive groups in a specific orientation for selective multistep reactions. acs.org While specific studies on the reactivity of coordinated (5-Phenylpyridin-3-yl)methanamine are not extensively documented, general principles of ligand-based reactions apply. This includes electrophilic substitution on the aromatic rings, which can be activated by the metal center, or reactions at the amine group, where coordination might serve as a temporary protecting group or as an activating element through electronic effects. acs.orgacs.org This field, where the ligand is not merely a spectator but an active participant in the chemistry, is known as metal-ligand cooperativity. wikipedia.org

Applications in Catalysis and Supramolecular Chemistry

Pyridine-based ligands are cornerstones of homogeneous catalysis, where they stabilize metal centers in catalytically active species. researchgate.netmdpi.com Metal complexes derived from ligands similar to (5-Phenylpyridin-3-yl)methanamine, such as amine-pyridine systems, have been developed for reactions like olefin polymerization. mdpi.com The electronic and steric properties of the ligand, which can be fine-tuned through derivatization of the amine, are crucial for controlling the catalyst's activity and selectivity. unipd.itmdpi.com Schiff base complexes are also widely explored as catalysts for a variety of organic transformations, including oxidation, reduction, and polymerization reactions. nih.govrsc.org

In supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent forces, phenylpyridine derivatives are used as building blocks. nih.govresearchgate.net The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination allows these molecules to self-assemble into larger, ordered structures like metallorectangles or molecular capsules. researchgate.netunife.itacs.org These organized assemblies have potential applications in areas such as molecular recognition, sensing, and the creation of novel materials. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 Phenylpyridin 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, such as its three-dimensional shape (conformation) and the distribution of electrons (electronic structure). rsc.orgresearchgate.net These calculations, often employing methods like Density Functional Theory (DFT), can predict molecular geometries, orbital energies, and electrostatic potentials. researchgate.netbuketov.edu.kzrsc.org This information is vital for predicting how a molecule will behave in a biological environment and how it might interact with a protein target. For instance, understanding the molecule's preferred conformation and the location of electron-rich or electron-poor regions helps in predicting potential binding sites and interaction types, such as hydrogen bonds or electrostatic interactions. rsc.orgresearchgate.net

While specific quantum chemical calculation reports focused solely on the parent compound (5-Phenylpyridin-3-yl)methanamine are not detailed in the available research, the application of these methods is a standard and critical step in the rational design of its derivatives. rsc.org Such analyses provide the foundational data needed for more complex simulations like molecular docking and dynamics. rsc.orgrsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) binds to a protein target. nih.govmdpi.com Docking predicts the preferred orientation of the ligand within the protein's binding site, while MD simulations provide a dynamic view of the complex over time, revealing the stability of the interaction and key conformational changes. nih.govmdpi.comyoutube.com

(5-Phenylpyridin-3-yl)methanamine has been identified as a key scaffold for inhibitors of Protein Arginine Methyltransferases (PRMTs), particularly PRMT6. researchgate.netresearchgate.net PRMTs are a family of enzymes whose aberrant expression is linked to various diseases, including cancer, making them important therapeutic targets. nih.govnih.gov Computational docking studies have been instrumental in predicting how derivatives of (5-phenylpyridin-3-yl)methanamine fit into the PRMT6 active site. These inhibitors are often designed to be competitive with either the S-adenosyl-L-methionine (SAM) cofactor or the protein substrate. researchgate.net Molecular modeling suggests that the pyridine (B92270) and phenyl rings of the compound occupy specific pockets within the enzyme's binding site, establishing a basis for its inhibitory activity.

A significant achievement in the rational design of selective PRMT6 inhibitors has been the exploitation of unique amino acid residues within its active site. researchgate.netresearchgate.net Molecular docking simulations identified that the glutamate (B1630785) residue at position 49 (Glu49) is a distinctive feature of PRMT6. researchgate.net Consequently, derivatives of (5-phenylpyridin-3-yl)methanamine were specifically designed and synthesized to form a strong hydrogen bond with this Glu49 residue. researchgate.netresearchgate.net This targeted interaction is crucial for enhancing both the potency and, critically, the selectivity of the inhibitors for PRMT6 over other highly homologous type I PRMTs. researchgate.net One such derivative, compound a25 , emerged from these studies as having optimal activity and selectivity, demonstrating over 25-fold selectivity for PRMT1/8 and over 50-fold selectivity for PRMT3/4/5/7. researchgate.net

| Feature | Description | Key Residue | Source |

| Targeted Interaction | Hydrogen Bonding | Glu49 | researchgate.netresearchgate.net |

| Significance | Enhances potency and selectivity for PRMT6. | Glu49 | researchgate.net |

| Optimized Compound | a25 | Glu49 | researchgate.net |

Structure-Activity Relationship (SAR) studies, which investigate how chemical structure affects biological activity, are greatly accelerated by computational modeling. sci-hub.se For the (5-phenylpyridin-3-yl)methanamine series, computational models have been used to guide the systematic modification of the lead compound to map out the SAR for PRMT6 inhibition. researchgate.net By synthesizing and testing a series of derivatives with different substituents on the phenyl and pyridine rings, researchers established a clear SAR. researchgate.net This process, informed by docking simulations, clarified which chemical modifications improve binding affinity and selectivity. researchgate.netsci-hub.se For example, studies on related pyridine methanamine scaffolds targeting other enzymes have shown that modifying specific positions, such as the 4-position of the pyridine ring, can be a key strategy to increase potency and optimize drug-like properties. sci-hub.senih.gov

In Silico Screening and Lead Optimization for Derivative Development

The journey from an initial "hit" compound to a viable drug candidate involves extensive lead optimization. In silico (computational) methods play a vital role in this process. nih.govmdpi.com (5-Phenylpyridin-3-yl)methanamine serves as an excellent lead scaffold for this purpose. researchgate.net The development of its derivatives as PRMT6 inhibitors is a prime example of rational drug design and lead optimization. researchgate.netresearchgate.net Starting with the core structure, computational models are used to predict the effects of adding various chemical groups. nih.gov This in silico screening of virtual derivatives allows chemists to prioritize the synthesis of compounds that are most likely to have improved activity, selectivity, and better pharmacokinetic properties. nih.govnih.gov The successful development of highly selective PRMT6 inhibitors like a25 was achieved through this iterative cycle of computational design, chemical synthesis, and biological evaluation. researchgate.net

Applications in Chemical Biology and Epigenetics: Focusing on Enzyme Inhibition

Design Principles for Selective Protein Arginine Methyltransferase (PRMT) Inhibitors

The development of selective inhibitors for individual PRMT isoforms is a considerable challenge due to the high degree of structural similarity, particularly within the S-adenosyl-L-methionine (SAM) binding pocket, which is the cofactor binding site for the methyl transfer reaction. However, subtle differences in enzyme architecture can be exploited for the rational design of selective molecules.

Rational Design of (5-Phenylpyridin-3-yl)methanamine Derivatives as PRMT6 Inhibitors

Researchers have successfully designed and synthesized a series of inhibitors based on the (5-phenylpyridin-3-yl)methanamine scaffold to target PRMT6. umh.es The core design principle for these derivatives was to target a unique amino acid residue within the PRMT6 active site that is not conserved across other type I PRMTs. umh.es This strategy aimed to achieve selectivity by forming specific interactions that are only possible with PRMT6.

The key to this rational design was the identification of the glutamate (B1630785) residue at position 49 (Glu49) as unique to PRMT6. The (5-phenylpyridin-3-yl)methanamine derivatives were engineered to form a hydrogen bond with this specific residue. This interaction enhances the binding affinity and residence time of the inhibitor within the PRMT6 active site, thereby improving both potency and selectivity. umh.es One of the most effective compounds from this series, designated a25 , demonstrated significant inhibitory activity against PRMT6. umh.es

Strategies for Achieving Isoform Selectivity among PRMTs (e.g., over PRMT1/8, PRMT3/4/5/7)

Achieving isoform selectivity is paramount in developing chemical probes and potential therapeutics to avoid off-target effects. The high homology among type I PRMTs makes this a difficult task. The strategy employed with the (5-phenylpyridin-3-yl)methanamine series leverages the unique Glu49 residue in PRMT6, which is absent in other family members. umh.es

The compound a25 from this series displayed excellent selectivity for PRMT6 over other PRMTs. As detailed in the table below, its inhibitory effect was significantly more potent against PRMT6 compared to other isoforms. This selectivity profile is superior to many previously reported SAM-competitive and substrate-competitive PRMT6 inhibitors. umh.es

| PRMT Isoform | Selectivity Fold vs. PRMT6 |

|---|---|

| PRMT1 | >25-fold |

| PRMT8 | >25-fold |

| PRMT3 | >50-fold |

| PRMT4 | >50-fold |

| PRMT5 | >50-fold |

| PRMT7 | >50-fold |

Data derived from a study on selective PRMT6 inhibitors. umh.es

Role of PRMT6 in Cellular Processes and Gene Regulation

PRMT6 is a type I arginine methyltransferase that plays a crucial role in gene regulation primarily through the epigenetic modification of histone proteins. Its activity has been linked to various cellular processes, including differentiation, proliferation, and cancer. researchgate.net

Epigenetic Mechanisms: Asymmetric Dimethylation of Histone H3 at Arginine 2 (H3R2me2a) by PRMT6

The primary and most well-characterized function of PRMT6 is the catalysis of asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). researchgate.netnih.govresearchgate.net This specific post-translational modification is a key component of the histone code and is generally associated with transcriptional repression. researchgate.netresearchgate.net PRMT6 is recognized as the main enzyme responsible for this particular histone mark in vivo. nih.gov The presence of H3R2me2a on gene promoters or enhancer regions, catalyzed by PRMT6, influences the transcriptional state of the associated genes. researchgate.neteur.nlnih.gov

Antagonism of Other Histone Methylation Marks (e.g., H3K4me3)

The epigenetic landscape is shaped by a complex interplay and "crosstalk" between different histone modifications. The H3R2me2a mark deposited by PRMT6 has a significant antagonistic relationship with the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark robustly associated with active gene transcription. researchgate.netnih.gov

Studies have shown that these two marks are mutually exclusive. nih.govsemanticscholar.org The presence of H3R2me2a on the histone H3 tail prevents the MLL/SET family of histone methyltransferases from binding and depositing the activating H3K4me3 mark. nih.govsemanticscholar.org Conversely, the pre-existence of H3K4me3 can inhibit the activity of PRMT6, preventing it from methylating H3R2. nih.gov This mutual antagonism provides a switch-like mechanism for controlling gene expression, where PRMT6 activity leads to the removal of an active mark and the establishment of a repressive one, thereby silencing gene transcription. researchgate.netnih.govnih.gov

Functional Consequences of PRMT6 Inhibition in Cellular Models (e.g., adipogenesis)

The inhibition of PRMT6 activity has tangible functional consequences in cellular models. A notable example is its role in adipogenesis, the process of fat cell differentiation. Research has demonstrated that PRMT6 acts as a negative regulator of adipogenesis. spandidos-publications.comnih.gov It suppresses the expression of key pro-adipogenic transcription factors, such as peroxisome proliferator-activated receptor γ (PPARγ). spandidos-publications.comnih.govnih.govspandidos-publications.com

PRMT6 binds to the promoter regions of PPARγ target genes, deposits the repressive H3R2me2a mark, and thereby suppresses the gene expression required for adipocyte differentiation. spandidos-publications.comnih.govspandidos-publications.com Consequently, the depletion or inhibition of PRMT6 with a small-molecule inhibitor leads to an increase in the expression of these target genes and an augmentation of adipogenesis. spandidos-publications.comnih.govresearchgate.net This highlights that inhibiting PRMT6 can directly alter cell fate and differentiation programs, making it an attractive target for studying and potentially manipulating metabolic processes. spandidos-publications.comnih.gov

Exploration of Related Pyridine (B92270) Derivatives as Inhibitors of Other Kinases (e.g., CDK inhibitors)

The pyridine scaffold is a prevalent structural motif in a wide array of biologically active compounds, demonstrating a broad spectrum of activities. nih.gov In the realm of kinase inhibition, numerous derivatives of pyridine have been investigated for their potential to target various kinases involved in cell cycle regulation and signal transduction. A significant area of this research has focused on the development of Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial regulators of cell cycle progression. semanticscholar.org

One notable class of pyridine-containing compounds that has been explored for CDK inhibition is the pyrazolo[3,4-b]pyridines. These compounds have been identified as a promising class of CDK2 inhibitors with potent in vitro activity. semanticscholar.org For instance, screening efforts have revealed 1H-pyrazolo[3,4-b]pyridine derivatives that act as potent inhibitors of CDK2. semanticscholar.org Further research into this scaffold has led to the synthesis and evaluation of new series of substituted pyridine derivatives, including pyrazolopyridines and furopyridines, which have exhibited significant inhibitory activity against the CDK2/cyclin A2 complex. nih.gov

Intensive structural modifications of pyridine-containing scaffolds have also led to the discovery of potent dual inhibitors of multiple kinases. For example, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9. nih.gov One compound from this series, compound 66 , was identified as a highly active dual CDK6/9 inhibitor with balanced potency and good selectivity over CDK2. nih.gov This compound was shown to directly bind to CDK6 and CDK9, leading to the suppression of their downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis. nih.gov

Beyond CDKs, pyridine derivatives have been investigated as inhibitors of other important kinases. For instance, the optimization of 5-phenyl-3-pyridinecarbonitriles has yielded potent inhibitors of Protein Kinase C theta (PKCθ). nih.gov One such analog demonstrated an IC₅₀ value of 7.4 nM for the inhibition of PKCθ. nih.gov Furthermore, through scaffold hopping from a known inhibitor, novel pyridine derivatives have been designed and identified as selective inhibitors of the non-receptor protein tyrosine phosphatase SHP2. nih.gov One of the most potent compounds in this series, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol, exhibited an in vitro IC₅₀ value of 1.36 μM against SHP2. nih.gov

The isothiazolo[4,3-b]pyridine scaffold has also been explored, leading to the development of a new series of potent inhibitors of cyclin G-associated kinase (GAK), with IC₅₀ values in the low nanomolar range. nih.gov Additionally, imidazo[4,5-c]pyridine-2-ones have been identified as a novel class of inhibitors for DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.gov

The following table summarizes the inhibitory activity of selected pyridine derivatives against various kinases:

| Compound Class | Target Kinase(s) | Key Derivative(s) | IC₅₀ (nM) |

| Pyrazolopyridines/Furopyridines | CDK2/cyclin A2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 240 nih.gov |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6, CDK9 | Compound 66 | Not specified |

| 5-phenyl-3-pyridinecarbonitriles | PKCθ | Analog 13b | 7.4 nih.gov |

| Pyridine derivatives | SHP2 | (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol | 1360 nih.gov |

| Isothiazolo[4,3-b]pyridines | GAK | Not specified | Low nanomolar range nih.gov |

Analytical and Spectroscopic Characterization in Research of 5 Phenylpyridin 3 Yl Methanamine

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the isolation and purification of (5-Phenylpyridin-3-yl)methanamine from reaction mixtures and for assessing its purity.

Recrystallization: This is a common and effective technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.

Chromatography: Various chromatographic techniques are employed to separate (5-Phenylpyridin-3-yl)methanamine from byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot. It is a quick and straightforward method for determining the appropriate solvent system for column chromatography.

Column Chromatography: This technique is used for the preparative separation of the compound. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or a mixture of solvents) are selected to achieve optimal separation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of (5-Phenylpyridin-3-yl)methanamine.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The infrared spectrum of a related phenyl-pyridine compound, for instance, shows characteristic absorption bands that can be correlated to specific vibrational modes of the chemical bonds. For (5-Phenylpyridin-3-yl)methanamine, one would expect to see characteristic peaks corresponding to N-H stretching of the amine group, C-H stretching of the aromatic rings, and C=C and C=N stretching of the pyridine (B92270) and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise structure of an organic molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps in confirming the elemental composition.

Below is a table summarizing the predicted mass spectrometry data for Phenyl(pyridin-3-yl)methanamine, an isomer of the target compound, which provides an estimation of the expected values for (5-Phenylpyridin-3-yl)methanamine. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 185.10733 |

| [M+Na]⁺ | 207.08927 |

| [M-H]⁻ | 183.09277 |

| [M+NH₄]⁺ | 202.13387 |

| [M+K]⁺ | 223.06321 |

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the progress of a reaction involving conjugated systems, such as the phenyl and pyridine rings in (5-Phenylpyridin-3-yl)methanamine. Porphyrins, which are highly conjugated systems, exhibit a strong absorption band known as the Soret band around 400 nm and weaker Q bands between 450 and 700 nm. scienceopen.com Similarly, phenyl-pyridine compounds are known to have absorption spectra with bands between 225 nm and 450 nm. researchgate.net The formation of (5-Phenylpyridin-3-yl)methanamine can be monitored by observing the appearance or change in the characteristic absorption bands in the UV-Vis spectrum.

Future Research Directions and Unexplored Avenues for 5 Phenylpyridin 3 Yl Methanamine

The foundational structure of (5-Phenylpyridin-3-yl)methanamine, a phenyl group linked to a pyridine (B92270) ring with a methanamine substituent, has established it as a valuable scaffold in medicinal chemistry, particularly as an inhibitor of Protein Arginine Methyltransferases (PRMTs). smolecule.com However, the potential of this chemical entity is far from fully realized. Future research is poised to expand its utility by exploring new derivatives, identifying novel biological interactions, leveraging advanced computational tools, and integrating it with high-throughput technologies. These efforts will be critical in unlocking the full therapeutic and research potential of this versatile compound.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (5-Phenylpyridin-3-yl)methanamine, and how are yields optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling , leveraging aryl halide intermediates and palladium catalysts to introduce the phenyl group at the pyridine's 5-position. Reaction optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved cross-coupling efficiency .

- Solvent choice : Dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions to stabilize intermediates .

- Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient) to isolate the product with >95% purity .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 80–100°C |

| Catalyst Loading | 2–5 mol% |

| Yield Range | 60–85% |

Q. How is the molecular structure of (5-Phenylpyridin-3-yl)methanamine characterized?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl group at pyridine C5, methanamine at C3) .

- X-ray Crystallography : Resolves bond angles (e.g., C-N-C bond ~120°) and dihedral angles between pyridine and phenyl rings .

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]+ peak at m/z 200.25) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

- Structure-Activity Relationship (SAR) :

- Phenyl substituents : Electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl meta-position enhance binding affinity to biological targets (e.g., enzymes, receptors) by reducing steric hindrance .

- Pyridine modifications : Methyl groups at pyridine C6 increase lipophilicity (LogP ~2.1), improving membrane permeability .

- Case Study : In dopamine receptor studies, analogs with para-methoxy phenyl groups showed 3x higher selectivity for D3 over D2 receptors .

Q. What strategies resolve contradictions in solubility and stability data across experimental conditions?

- Analytical Workflow :

Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting solubility .

Solvent screening : Compare solubility in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Data from methanamine solubility studies show DMSO > ethanol > water .

Stability profiling : Accelerated degradation studies (40°C/75% RH) to identify hydrolysis-sensitive bonds (e.g., amine group oxidation) .

- Contradiction Example : Discrepancies in logP values may arise from pH-dependent amine protonation; use potentiometric titration for accurate measurement .

Q. How can computational methods predict biological activity and guide experimental design?

- Approaches :

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize compounds with docking scores ≤ -8.0 kcal/mol .

- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values (e.g., phenyl ring halogenation improves inhibitory potency by 40–60%) .

- Validation : Compare predicted vs. experimental IC₅₀ in enzyme assays (e.g., <20% deviation validates model accuracy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.